![molecular formula C22H19F3N2O5 B6505753 8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1421493-16-4](/img/structure/B6505753.png)
8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chromen-2-one group, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling largely relies on the choice of organoboron reagents.
Role of the Compound: The compound serves as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmental friendliness make it an attractive choice for this reaction. The compound undergoes oxidative addition and transmetalation, leading to the formation of new carbon–carbon bonds .
Promising Drug Scaffold
Therapeutic Applications: This novel unit appears in several promising drugs with diverse therapeutic applications:
Hydromethylation Sequence
Application in Total Synthesis: The compound has been employed in the hydromethylation sequence, leading to the synthesis of various natural products. For instance, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Enhanced Drug Potency
Tertiary Stereogenic Center: A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center within a heteroaliphatic ring exhibited improved drug potency. This enhancement resulted from lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Selective Protodeboronation
Synthetic Applications: Selective protodeboronation reactions using this compound have been explored. For example, it was used to synthesize indolizidine derivatives, demonstrating its versatility in complex molecule assembly .
Other Potential Applications
Ongoing Research: While the above applications highlight its significance, ongoing research may uncover additional uses for this compound. Scientists continue to explore its properties and potential in various fields.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may undergo, is known to involve electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been shown to have antiproliferative action against human colon cancer cell lines .
Future Directions
properties
IUPAC Name |
8-methoxy-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O5/c1-30-17-4-2-3-13-11-16(21(29)32-19(13)17)20(28)27-9-7-15(8-10-27)31-18-6-5-14(12-26-18)22(23,24)25/h2-6,11-12,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNCZXNNOZXMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.